3-Benzyloxazolidine

Description

Overview of Oxazolidine (B1195125) Chemistry in Research

Oxazolidines are a class of five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring. ontosight.aiontosight.ai This structural motif is a cornerstone in various research areas due to its stability and ability to engage in a wide range of chemical reactions. ontosight.ai In medicinal chemistry, the oxazolidine scaffold is of paramount importance. nih.gov A prominent example is the oxazolidinone class of antibiotics, which are the only new class of synthetic antibiotics to be introduced into clinical practice in the last 50 years. mdpi.com These compounds, such as Linezolid (B1675486), function by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotics. mdpi.comnih.gov

Beyond their well-documented antibacterial properties against multidrug-resistant Gram-positive bacteria, oxazolidine derivatives have been investigated for a wide spectrum of pharmacological activities. ontosight.ainih.govmdpi.com Research has explored their potential as antitubercular, anticancer, anti-inflammatory, antiviral, and antifungal agents. ontosight.ainih.govontosight.ai The versatility of the oxazolidine ring also extends to its use as chiral auxiliaries in asymmetric synthesis, intermediates in the production of pharmaceuticals and agrochemicals, and as components in polymer chemistry. chemimpex.comontosight.ai

Significance of 3-Benzyloxazolidine within Oxazolidine Class

Within the broad family of oxazolidines, this compound stands out as a key compound in organic synthesis and pharmaceutical research. chemimpex.com It is widely recognized as a versatile building block and a chiral intermediate for the preparation of various organic compounds, including new pharmaceuticals and agrochemicals. chemimpex.comlookchem.com

The significance of this compound lies in its ability to participate in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, which makes it a valuable intermediate for synthesizing complex molecules. chemimpex.com Researchers frequently use this compound in the design of novel therapeutic agents. chemimpex.com Its stability and compatibility with numerous functional groups enhance its utility in medicinal chemistry. chemimpex.com Furthermore, its application in the synthesis of chiral ligands and catalysts underscores its importance in asymmetric synthesis, where the goal is to produce enantiomerically pure substances. chemimpex.com

Historical Context of this compound Research

An interesting historical point in the research of this compound dates back approximately three decades. Eugene Kennedy reported that formaldehyde (B43269) present in the air could react with N-benzylethanolamine that was coated on a sorbent material (chromosorb 102) to unintentionally produce this compound. scirp.orgscirp.org This finding was made during analysis using capillary gas chromatography. scirp.orgscirp.org

Since then, various synthetic routes have been developed. For instance, the reaction of aromatic aldehydes with 3-[N-(2-hydroxyethyl)amino]tropane has been used to obtain 3-(2-aryloxazolidin-3-yl)tropanes. osi.lv Another method involves the reaction of benzylaminoethanol with 8-carbethoxynortropan-3-one to yield this compound-2-spiro-3'-(8'-carbethoxy)-nortropane. osi.lv More recent research has focused on developing efficient, one-pot, and catalyst-free synthesis methods for N-benzyloxazolidinone derivatives, a closely related structure, using reagents like N,N'-Carbonyldiimidazole (CDI). derpharmachemica.comderpharmachemica.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13657-16-4 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 127 °C at 18 mmHg |

| Density | 1.07 g/cm³ |

| Refractive Index | n20/D 1.53 |

Data sourced from Chem-Impex. chemimpex.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-2-spiro-3'-(8'-carbethoxy)-nortropane |

| 3-[N-(2-hydroxyethyl)amino]tropane |

| 8-carbethoxynortropan-3-one |

| Acetic anhydride |

| Benzylaminoethanol |

| Formaldehyde |

| Linezolid |

| N,N'-Carbonyldiimidazole |

| N-benzylethanolamine |

| Sodium acetate |

| Terephthalic acid |

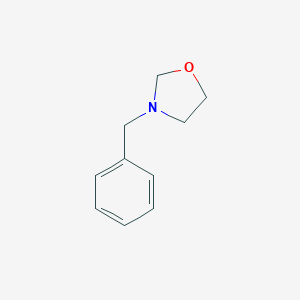

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-benzyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNODHUYZYLTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312774 | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-16-4 | |

| Record name | 13657-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13657-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxazolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Benzyloxazolidine and Derivatives

Cyclization Reactions

The formation of the 3-benzyloxazolidine ring system is primarily achieved through cyclization reactions involving the condensation of an N-substituted ethanolamine (B43304) with a carbonyl compound. These reactions are versatile and can be adapted to produce a wide range of derivatives.

Condensation of N-Benzylethanolamine with Formaldehyde (B43269)

The most direct route to this compound is the condensation reaction between N-benzylethanolamine and formaldehyde. researchgate.netcdc.gov This reaction involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered oxazolidine (B1195125) ring. This specific reaction is also utilized in analytical chemistry for the detection of formaldehyde, where N-benzylethanolamine acts as a trapping agent, converting airborne formaldehyde into the more easily analyzable this compound derivative. cdc.govnih.gov

The synthesis of oxazolidines from N-benzylethanolamine and aldehydes can be influenced by several factors. Interestingly, the reaction can proceed without a formal catalyst. scirp.org Some studies have shown that exposing the reaction mixture to air can facilitate the process. scirp.orgscirp.orgsemanticscholar.org It is proposed that air oxidizes the aldehyde to the corresponding carboxylic acid in situ. scirp.orgscirp.org This acid then acts as a catalyst for the condensation. scirp.orgscirp.orgsemanticscholar.org

The choice of solvent also plays a role. While the reaction can be performed in various solvents, including THF, or even under neat (solvent-free) conditions, the reaction proceeds smoothly across different media without adverse effects on product formation. scirp.orgscirp.orgsemanticscholar.org In some cases, azeotropic distillation using solvents like benzene, toluene (B28343), or xylene is employed to remove the water byproduct and drive the reaction equilibrium towards the product.

To enhance reaction rates and yields, microwave-assisted synthesis has emerged as a powerful technique. This method significantly reduces reaction times from hours to minutes. scirp.orgscirp.orgsemanticscholar.org For instance, the condensation of N-methylaminoethanol with various aldehydes to form oxazolidines has been successfully achieved by purging the mixture with air and then applying microwave irradiation at 50°C for 30 minutes, resulting in excellent yields. scirp.orgscirp.org This approach highlights the synergistic effect of in-situ acid catalysis from air oxidation and microwave energy to accelerate the cyclization process. scirp.orgscirp.orgsemanticscholar.org In some cases, particularly with reactive aldehydes, the reaction can be completed without any external heating after the initial air purge. scirp.orgscirp.org

Table 1: Microwave-Assisted Synthesis of Oxazolidines from N-methylaminoethanol and Aldehydes This table showcases results from reactions with N-methylaminoethanol, a close analogue to N-benzylethanolamine, demonstrating the general applicability of the microwave-assisted method.

| Aldehyde | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrocinnamaldehyde | 30 | 50 | 100 | scirp.org |

| Benzaldehyde | 30 | 50 | 100 | scirp.org |

| 4-Methoxybenzaldehyde | 30 | 50 | 100 | scirp.org |

| 4-Nitrobenzaldehyde | 30 | 50 | 100 | scirp.org |

Reaction of Benzylaminoethanol with Carbonyl Compounds

The synthesis of oxazolidine derivatives is not limited to formaldehyde. N-benzylethanolamine and its analogues can react with a wide array of aldehydes and ketones to produce substituted oxazolidines. acs.org This general condensation reaction provides access to a diverse library of oxazolidine derivatives with various substituents at the 2-position of the heterocyclic ring, allowing for the fine-tuning of the molecule's properties.

When the amino alcohol or carbonyl compound contains chiral centers, the formation of stereoisomers is possible. Significant research has been dedicated to controlling the stereochemical outcome of the cyclization reaction.

One effective strategy involves the diastereoselective reaction of chiral 1,3-oxazolidines with Grignard reagents. jst.go.jpacs.orgclockss.orgingentaconnect.com For example, 1,3-oxazolidines prepared from the condensation of chiral N-benzylphenylglycinol with aldehydes react with Grignard reagents with high diastereoselectivity. clockss.org This reaction proceeds via cleavage of the oxazolidine ring to yield chiral amines with a newly formed stereocenter. jst.go.jpclockss.org The stereoselectivity of these additions can be very high, with isomer ratios often exceeding 93:7. clockss.org Lewis acids have been shown to have a considerable influence on both the yield and the diastereoselectivity of these additions. acs.org

Another approach is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. acs.org This method allows for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines, generating cis-disubstituted products with good to excellent diastereoselectivity. acs.org Furthermore, enantiomerically enriched starting materials are converted without any loss of optical purity. acs.org

Table 2: Examples of Stereoselective Synthesis of Oxazolidine Derivatives

| Method | Starting Materials | Key Reagent | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Grignard Addition | Chiral 1,3-oxazolidine from N-benzylphenylglycinol and butyraldehyde | Grignard Reagent | Chiral amino alcohol | 93:7 | clockss.org |

| Grignard Addition | (S,S)-3-Benzyl-2-tert-butyl-4-phenyloxazolidine | MeMgBr | Chiral amino alcohol | >99:1 | acs.org |

| Pd-Catalyzed Carboamination | O-Vinyl-1,2-amino alcohol derivative and aryl bromide | Pd Catalyst | cis-2,4-Disubstituted oxazolidine | Good to Excellent | acs.org |

| Cram's Rule Addition | 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione | Grignard Reagent | 4-Substituted-4-hydroxy-oxazolidin-2-one | Stereoselective | tandfonline.com |

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste.

An efficient, catalyst-free, one-pot synthesis of N-benzyloxazolidinone derivatives has been developed using N-benzyl-β-amino alcohols and N,N'-Carbonyldiimidazole (CDI) in DMSO. derpharmachemica.comderpharmachemica.com This method avoids the use of hazardous reagents like phosgene (B1210022) and provides good to excellent yields. derpharmachemica.comderpharmachemica.com The reaction proceeds smoothly at room temperature, and the choice of solvent was found to be crucial, with DMSO giving a remarkable 94% yield compared to only 25% in THF. derpharmachemica.com

Copper-catalyzed one-pot methodologies have also been established for the synthesis of N-aryl oxazolidinones from amino alcohol carbamates and aryl iodides. nih.govacs.orgacs.orgkcl.ac.uk This sequential process involves an intramolecular cyclization followed by a copper-catalyzed cross-coupling reaction under mild conditions. nih.govacs.org The method is robust, tolerating a variety of functional groups on the aryl iodide, and utilizes an inexpensive and abundant catalyst system. acs.orgacs.org

Furthermore, highly efficient one-pot syntheses of 1,3-oxazolidines can be achieved using chiral magnesium phosphate (B84403) catalysts. organic-chemistry.org This process involves the enantioselective addition of alcohols to imines to form a hemiaminal intermediate, which then undergoes intramolecular cyclization to afford the final product in high yield and with excellent enantioselectivity. organic-chemistry.org

Formation from β-Amino Alcohols and N,N-Carbonyldiimidazole

A direct and efficient method for synthesizing N-substituted oxazolidin-2-ones, a class that includes derivatives of this compound, involves the reaction of β-amino alcohols with N,N'-carbonyldiimidazole (CDI). This approach offers a catalyst-free, one-pot synthesis with good to excellent yields. wikipedia.orgmun.ca The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature. wikipedia.orgmun.ca

The general procedure involves dissolving the N-benzyl-β-amino alcohol derivative in DMSO, followed by the addition of CDI under an inert atmosphere. wikipedia.orgmun.ca The reaction mixture is stirred for a few hours, and upon completion, the product can be isolated. This method is noted for its simplicity and avoidance of hazardous reagents like phosgene, for which CDI is a common substitute. wikipedia.orgresearcher.life The by-product, imidazole, is easily removed by a dilute acid wash. wikipedia.org

For instance, the reaction of 2-(benzylamino)ethan-1-ol with CDI in DMSO yields 3-benzyloxazolidin-2-one. wikipedia.orgmun.ca The reaction's progress can be monitored to ensure the full conversion of the starting material.

Table 1: Synthesis of 3-Benzyloxazolidin-2-one

| Starting Material | Reagent | Solvent | Temperature | Product |

| 2-(Benzylamino)ethan-1-ol | N,N'-Carbonyldiimidazole (CDI) | DMSO | 23°C - 30°C | 3-Benzyloxazolidin-2-one |

Data derived from multiple sources providing a general synthetic scheme. wikipedia.orgmun.ca

Electrochemical Oxidation Routes for this compound

Electrochemical oxidation provides an alternative pathway to this compound. This method is considered a green chemistry approach as it can reduce the need for chemical oxidizing agents. The electrochemical oxidation of 2,2'-(benzylazanediyl)bis(ethan-1-ol) in alkaline methanol (B129727) using a platinum working electrode has been shown to produce this compound as a major product. researchgate.netnih.gov

In this process, the starting tertiary amine undergoes anodic oxidation, leading to an intramolecular cyclization. The reaction yields a mixture of products, with this compound being formed in a significant yield. Specifically, the electrolysis of 2,2'-(benzylazanediyl)bis(ethan-1-ol) results in this compound and 2-(2-phenyloxazolidin-3-yl)ethan-1-ol. researchgate.netnih.gov

Table 2: Products of Electrochemical Oxidation of 2,2'-(Benzylazanediyl)bis(ethan-1-ol)

| Product | Yield |

| This compound | 45% |

| 2-(2-Phenyloxazolidin-3-yl)ethan-1-ol | 25% |

Data from studies on the electrochemical oxidation of aliphatic amines. researchgate.netnih.gov

Petasis Borono-Mannich Reaction Applications

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and a boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgosi.lv This reaction is highly versatile and has been adapted for the synthesis of various heterocyclic compounds, including N-substituted 1,3-oxazolidines.

A hetero-domino PBM reaction has been developed for the direct synthesis of N-substituted 1,3-oxazolidines from 1,2-amino alcohols, formaldehyde, and various boronic acids. researchgate.net In the context of this compound, N-benzylaminoethanol would serve as the 1,2-amino alcohol component. The reaction likely proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the boronic acid. The hydroxyl group of the amino alcohol then participates in an intramolecular cyclization to form the oxazolidine ring. This methodology provides a convergent and atom-economical route to the this compound core.

Synthesis of Substituted this compound Derivatives

Synthesis of 3-Benzyl-2-(4'-substituted phenyl)-4(5H)-(4″-nitrophenyl amino)-1,3-oxazolidines

A series of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4″-nitrophenyl amino)-1,3-oxazolidines have been synthesized through a multi-step process. researchgate.netuow.edu.au The synthesis begins with the reaction of benzylamine, a substituted benzaldehyde, and hydroxyacetic acid in refluxing dry toluene to form a 3-benzyl-2-(4'-substituted phenyl)-1,3-oxazolidine-4(5H)-one intermediate. researchgate.net

This intermediate is then treated with thionyl chloride and dimethylformamide (DMF) to yield a chloro derivative, 3-benzyl-2-(4'-substituted phenyl)-4(5H)-chloro-1,3-oxazolidine. researchgate.net The final step involves the coupling of this chloro derivative with p-nitroaniline in DMF at 80°C. The resulting product is isolated by filtration after quenching the reaction with ice water and can be recrystallized from ethanol. researchgate.net The purity and structure of these synthesized compounds are typically confirmed using IR, 1H-NMR, mass spectral, and elemental analysis. researchgate.net

Table 3: Examples of Synthesized 3-Benzyl-2-(4'-substituted phenyl)-4(5H)-(4″-nitrophenyl amino)-1,3-oxazolidines

| 4'-Substituent on Phenyl Ring |

| Hydroxy |

| Nitro |

| Chloro |

| Methoxy |

| Methyl |

Substituents based on a study of their synthesis and biological activity. researchgate.net

Formation of 3-(2-Aryloxazolidin-3-yl)tropanes

The synthesis of 3-(2-aryloxazolidin-3-yl)tropanes has been achieved through the reaction of 3-[N-(2-hydroxyethyl)amino]tropane with various aromatic aldehydes. This reaction leads to the formation of an oxazolidine ring fused to the tropane (B1204802) scaffold. The specific derivatives of this compound are not explicitly detailed in the available abstract, but the general methodology is provided. The reaction creates a complex heterocyclic system by constructing the oxazolidine ring onto a pre-existing tropane structure.

Synthesis of this compound-2-spiro-3'-(8'-carbethoxy)-nortropane

A spirocyclic derivative, this compound-2-spiro-3'-(8'-carbethoxy)-nortropane, has been synthesized by the reaction of benzylaminoethanol with 8-carbethoxynortropan-3-one. This reaction involves the condensation of the amino alcohol with the ketone functionality on the nortropane ring system to form the spiro-oxazolidine (B91167) structure. This synthetic route demonstrates the utility of benzylaminoethanol in constructing complex spiro-heterocyclic systems that incorporate the this compound motif.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Benzyloxazolidine, offering precise information about the chemical environment of its constituent protons and carbon atoms.

Proton NMR spectra of this compound derivatives provide characteristic signals that are instrumental in confirming its structure. In a study of 3-benzyloxazolidin-2-one, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.26-7.37 ppm. derpharmachemica.com The benzylic protons (CH₂) attached to the nitrogen atom exhibit a singlet at approximately δ 4.42 ppm. derpharmachemica.com The two methylene (B1212753) groups of the oxazolidine (B1195125) ring show multiplets around δ 4.27-4.31 ppm and δ 3.39-3.43 ppm. derpharmachemica.com

Detailed ¹H NMR data for a related compound, ethyl this compound-4-carboxylate, shows a triplet at δ 1.24 ppm corresponding to the methyl protons of the ethyl group. ua.es The protons of the oxazolidine ring and the benzyl group exhibit signals at expected chemical shifts, further confirming the structural assignments. ua.es

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3-benzyloxazolidin-2-one | CDCl₃ | 7.37-7.26 (m, 5H) | Aromatic (C₆H₅) | derpharmachemica.com |

| 4.42 (s, 2H) | Benzylic (NCH₂) | derpharmachemica.com | ||

| 4.31-4.27 (m, 2H) | Oxazolidine (OCH₂) | derpharmachemica.com | ||

| 3.43-3.39 (m, 2H) | Oxazolidine (NCH₂) | derpharmachemica.com | ||

| Ethyl this compound-4-carboxylate | Not Specified | 1.24 (t, J = 7.1 Hz, 3H) | CH₃CH₂CO₂ | ua.es |

| 3.66 (dd, J = 7.1, 8.5 Hz, 1H) | Oxazolidine Ring Proton | ua.es |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. For 3-benzyloxazolidin-2-one, the carbonyl carbon of the oxazolidinone ring resonates at approximately δ 158.53 ppm. derpharmachemica.com The aromatic carbons of the benzyl group show signals between δ 127.98 and 135.76 ppm. derpharmachemica.com The benzylic carbon and the two carbons of the oxazolidine ring appear at δ 48.42, 61.76, and 43.95 ppm, respectively. derpharmachemica.com

Table 2: ¹³C NMR Chemical Shifts for 3-benzyloxazolidin-2-one

| Carbon Atom | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=O | 158.53 | derpharmachemica.com |

| Aromatic (C₆H₅) | 135.76, 128.83 (2C), 128.16 (2C), 127.98 | derpharmachemica.com |

| Benzylic (NCH₂) | 48.42 | derpharmachemica.com |

| Oxazolidine (OCH₂) | 61.76 | derpharmachemica.com |

| Oxazolidine (NCH₂) | 43.95 | derpharmachemica.com |

Conformational analysis of oxazolidine rings can be performed using NMR techniques, particularly by analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. While specific detailed conformational studies on the parent this compound are not extensively reported in the provided results, the principles of conformational analysis using NMR are well-established. ic.ac.ukmagritek.com The preferred conformation of the five-membered oxazolidine ring and the orientation of the benzyl substituent can be inferred from the coupling constants between vicinal protons and NOE correlations.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. In a high-resolution mass spectrometry (HRMS) analysis of 3-benzyloxazolidin-2-one, the protonated molecular ion [M+H]⁺ was observed at m/z 178.0865, which is in close agreement with the calculated value of 178.0868 for the formula C₁₀H₁₂NO₂. derpharmachemica.com This confirms the elemental composition of the molecule. Gas chromatography-mass spectrometry (GC-MS) has also been employed in the analysis of this compound, where it was identified as a derivative formed from the reaction of formaldehyde (B43269) with a sorbent material. dtic.mil The fragmentation pattern observed in the mass spectrum provides further structural information.

Table 3: Mass Spectrometry Data for 3-benzyloxazolidin-2-one

| Ion | Calculated m/z | Found m/z | Technique | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 178.0868 | 178.0865 | HRMS | derpharmachemica.com |

Theoretical and Computational Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic structure and properties of molecules related to this compound.

Density Functional Theory (DFT) calculations are powerful for predicting molecular geometries, vibrational frequencies, and NMR chemical shifts. epstem.net In a theoretical study on a related triazolone derivative, the molecule was optimized using the B3LYP functional with a 6-31G(d,p) basis set. epstem.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data to validate the computational model. epstem.net These theoretical approaches offer a deeper understanding of the molecule's properties at an electronic level. southampton.ac.ukudel.educsrc.ac.cnrutgers.edu

Computational Methods for Conformational Analysis

Computational chemistry serves as a powerful tool for investigating the three-dimensional structure and conformational preferences of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the molecule's geometry and predict the relative stabilities of its various conformers. acs.orgnih.gov These computational approaches are essential for understanding the molecule's behavior and reactivity.

The conformational landscape of this compound is primarily defined by two key structural features: the puckering of the oxazolidine ring and the orientation of the N-benzyl group. The five-membered oxazolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. nih.govresearchgate.net Ab initio and DFT calculations can be employed to determine the precise puckering parameters and the energy barriers between different puckered states. acs.orgnih.gov For instance, calculations on related oxazolidine systems have shown that the ring can exist in various puckered forms, with the energy differences between them being relatively small. nih.gov

The orientation of the benzyl group relative to the oxazolidine ring is another critical factor. The rotation around the N-CH₂ bond gives rise to different rotamers. Computational studies on N-benzyl heterocyclic compounds have revealed that the conformational preferences are often governed by a delicate balance of steric and electronic effects. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can predict the most stable orientation of the benzyl group. ijcce.ac.irresearchgate.net These calculations can elucidate whether the benzyl group prefers to be in an extended or a folded conformation relative to the oxazolidine ring. researchgate.net

To illustrate the outcomes of such analyses, a representative data table derived from computational studies on analogous structures is presented below. This table showcases the kind of data that can be obtained for this compound, including the relative energies of different conformers and key dihedral angles that define their shapes.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N3-CH₂-Ph) (°) | Oxazolidine Ring Pucker |

|---|---|---|---|

| Extended | 0.00 | 175.8 | Envelope |

| Semi-Folded | 1.25 | 85.2 | Twist |

| Folded | 3.10 | -10.5 | Envelope |

This table is illustrative and provides representative data based on computational studies of similar N-benzyl heterocyclic compounds.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is indispensable for elucidating the mechanisms of chemical reactions involving this compound and for understanding the origins of stereoselectivity. DFT calculations are particularly well-suited for modeling reaction pathways and locating the transition states of reactions where this compound or its derivatives act as reactants or chiral auxiliaries. acs.orgnih.gov

A significant area of research where such modeling has been applied is in asymmetric synthesis, particularly in reactions like aldol (B89426) additions, alkylations, and cycloadditions involving N-acyl oxazolidinone auxiliaries. acs.orgnih.govwilliams.edu While this compound itself is not an N-acyl oxazolidinone, the principles of stereocontrol are analogous. The benzyl group on the nitrogen atom can influence the facial selectivity of reactions at adjacent centers.

Computational models can be used to explore the transition states of these reactions. acs.orgnih.gov For example, in an alkylation reaction, DFT calculations can determine the energy barriers for the approach of an electrophile from either the re or si face of a prochiral enolate derived from a related N-acyl oxazolidinone. The calculated energy difference between the diastereomeric transition states can then be used to predict the stereochemical outcome of the reaction. acs.org

These models often consider the role of Lewis acids, which are frequently used to promote such reactions. nih.govrsc.org The coordination of the Lewis acid to the oxazolidine can significantly influence the conformation of the transition state and, consequently, the stereoselectivity. acs.orgnih.gov Computational studies can model different coordination modes, such as chelated and non-chelated transition states, to determine the most likely reaction pathway. acs.orgnih.gov For instance, in aldol reactions of N-propionyl oxazolidinones, DFT studies have been used to rationalize the formation of "Evans syn" or "non-Evans syn" products by comparing the energies of the respective transition states. acs.orgharvard.edu

The following interactive table provides representative data from a DFT study on a model reaction, illustrating how computational modeling can quantify the energy differences that lead to stereoselectivity.

| Transition State | Description | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-A (syn) | Attack from the less hindered face | 10.5 | Syn-diastereomer |

| TS-B (anti) | Attack from the more hindered face | 13.2 |

This table is illustrative, providing representative data based on the principles of transition state modeling for asymmetric reactions involving oxazolidine-based chiral auxiliaries.

Through such detailed computational investigations, a deeper understanding of the factors controlling the reactivity and stereoselectivity of reactions involving this compound can be achieved, guiding the design of new synthetic methodologies. numberanalytics.com

Advanced Applications in Organic Synthesis

3-Benzyloxazolidine as a Chiral Auxiliary

Derived from the readily available and relatively inexpensive chiral amino alcohol, (S)- or (R)-phenylalaninol, 3-benzyloxazolidinone is a cornerstone of the Evans class of chiral auxiliaries. researchgate.net These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. researchgate.net The defining feature of this auxiliary is the benzyl (B1604629) substituent at the C4 position, which plays a crucial role in establishing facial bias for the approach of incoming reagents.

N-acylated 3-benzyloxazolidinones are stable, often crystalline, compounds that serve as versatile precursors to chiral enolates. The formation of a specific enolate geometry, typically the (Z)-enolate, is reliably achieved through the use of appropriate bases and conditions. researchgate.net The subsequent reactions of these enolates with various electrophiles proceed with a high degree of stereocontrol, dictated by the chiral environment set by the auxiliary.

One of the most powerful applications of the 3-benzyloxazolidinone auxiliary is in the diastereoselective alkylation of enolates. The process involves the deprotonation of an N-acyl-3-benzyloxazolidinone using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid lithium or sodium (Z)-enolate. researchgate.netuwo.ca In this conformation, the benzyl group at the C4 position effectively shields the si-face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, is directed to approach from the less sterically hindered re-face, resulting in the formation of one diastereomer in high preference. uwo.caresearchgate.net This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. uwo.ca

Table 1: Examples of Diastereoselective Alkylation using a Phenylalaninol-Derived Chiral Auxiliary

| N-Acyl Group | Base | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Reference |

| Propionyl | LDA | Benzyl bromide | >98% | researchgate.net |

| Propionyl | NaHMDS | Methyl iodide | >99% | researchgate.net |

| Phenylacetyl | LDA | Allyl iodide | >98% | researchgate.net |

| Butyryl | LiHMDS | Ethyl iodide | 99% | caltech.edu |

Asymmetric aldol (B89426) reactions mediated by 3-benzyloxazolidinone auxiliaries represent a robust method for constructing β-hydroxy carbonyl units, which are prevalent motifs in natural products. Enolization of the N-acyl auxiliary, typically with a boron triflate (e.g., Bu₂BOTf) and a hindered base, generates a (Z)-boron enolate. pitt.edu This enolate reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state. acs.org Chelation between the boron atom, the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the conformation, and the C4-benzyl group directs the aldehyde to approach from the less hindered face. This process reliably yields the syn-aldol adduct with excellent diastereoselectivity. nih.govntu.edu.sg

Interestingly, the stereochemical outcome can be switched to favor the anti-aldol adduct by using titanium enolates in combination with specific Lewis acids and ligands. For instance, using titanium(IV) chloride (TiCl₄) and (-)-sparteine (B7772259) can lead to the formation of "non-Evans" syn or anti products, depending on the precise conditions and substrates, by proceeding through different chelated or non-chelated transition states. pitt.eduscielo.org.mxresearchgate.net

Table 2: Stereochemical Outcomes in Aldol Reactions with a 3-Benzyloxazolidinone Auxiliary

| N-Acyl Group | Enolization Conditions | Aldehyde | Predominant Adduct | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | Bu₂BOTf, DIPEA | Isobutyraldehyde | syn | >99:1 | researchgate.net |

| Propionyl | TiCl₄, (-)-sparteine | Benzaldehyde | syn | 97:3 | scielo.org.mx |

| Glycolyl | TiCl₄, (-)-sparteine | Acrolein | anti | 88:12 | scribd.com |

| Propionyl | MgBr₂·OEt₂ | Propanal | syn | 95:5 | nih.gov |

The principle of directing electrophiles to one face of a chiral enolate extends beyond carbon-carbon bond formation. The enolates derived from N-acyl-3-benzyloxazolidinones can be intercepted by electrophilic oxygen and fluorine sources to generate α-hydroxy and α-fluoro carbonyl compounds, respectively, with high stereocontrol.

For asymmetric hydroxylation, the lithium or sodium enolate can be treated with an electrophilic oxygen source such as molecular oxygen (O₂) followed by a reductive quench with triethyl phosphite (B83602) researchgate.net, or more commonly, with N-sulfonyloxaziridines. uwindsor.ca The latter are particularly effective, providing high yields and diastereoselectivities. uwindsor.ca

For asymmetric fluorination, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) are employed. The reaction with the pre-formed lithium enolate proceeds with high diastereoselectivity, again controlled by the steric influence of the auxiliary's benzyl group, to furnish the α-fluorinated product. cyu.frnih.gov These methods are valuable for accessing chiral molecules containing these important functional groups.

The remarkable efficiency of the 3-benzyloxazolidinone auxiliary in controlling stereochemistry stems from a combination of conformational and electronic factors. The key to this control is the formation of a rigid and planar (Z)-enolate that is chelated to a metal counterion (e.g., Li⁺, B²⁺, Ti³⁺). researchgate.netresearchgate.net This chelation involves both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a bicyclic-like structure in the transition state.

This rigid conformation forces the C4-benzyl substituent into a pseudo-axial position where it effectively shields one of the two diastereotopic faces of the planar enolate. researchgate.net As a result, an incoming electrophile has a strong steric bias to approach from the opposite, unshielded face. This predictable facial selectivity is the basis for the high diastereoselectivity observed in alkylation, aldol, and other electrophilic addition reactions. researchgate.netresearchgate.net The choice of metal counterion and reaction conditions can further influence the tightness of this chelation and the geometry of the transition state, allowing for fine-tuning of the reaction's outcome. pitt.edu

A critical consideration in the practical application of chiral auxiliaries is their efficient removal from the product and their recovery for reuse, which is essential for atom economy and cost-effectiveness. The 3-benzyloxazolidinone auxiliary can be cleaved from the newly functionalized acyl chain under various mild conditions, which preserves the stereochemical integrity of the newly formed chiral center. researchgate.net

Common cleavage and recovery protocols include:

Hydrolysis: Treatment with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) or other basic conditions saponifies the amide to yield the chiral carboxylic acid and the free auxiliary. nih.gov

Reductive Cleavage: Reaction with reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the amide to furnish the chiral primary alcohol. researchgate.net

Transesterification: Alcoholysis using reagents such as sodium methoxide (B1231860) in methanol (B129727) or titanium(IV) isopropoxide provides the corresponding chiral ester.

Asymmetric Synthesis Methodologies

Role as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a foundational building block in the assembly of complex and biologically significant molecules. sigmaaldrich.comiris-biotech.de Its structure is a masked form of a β-amino alcohol, a crucial motif present in numerous natural products and pharmaceutical agents. sciengine.com The oxazolidine (B1195125) ring acts as a protective group and a stereochemical director, enabling chemists to perform transformations on other parts of a molecule before revealing the amino alcohol functionality through a subsequent ring-opening step. sigmaaldrich.comsciengine.com

Chiral derivatives, such as those derived from amino acids like (S)-phenylalaninol, are particularly valuable as chiral auxiliaries. psu.edu These auxiliaries guide the stereochemical outcome of reactions, such as Diels-Alder cycloadditions and aldol condensations, allowing for the synthesis of enantiomerically pure compounds. psu.eduresearchgate.net The N-benzyl group plays a critical role in influencing the facial selectivity of these reactions. psu.edu For instance, the diastereoselective reactions of chiral oxazolidines are instrumental in creating specific stereoisomers, a critical requirement in drug development. researchgate.net

The utility of oxazolidine-based building blocks extends to the synthesis of a variety of complex structures, including non-racemic β-tertiary-β-amino alcohols, which are precursors to medicinally important scaffolds like morpholines and piperazines. rsc.org The controlled and predictable reactivity of the this compound core makes it an indispensable tool for constructing molecules with precise three-dimensional arrangements.

Table 1: Examples of Complex Molecules/Scaffolds Synthesized from Oxazolidine Precursors

| Precursor Type | Synthetic Target | Key Transformation | Reference(s) |

|---|---|---|---|

| Chiral N-Alkyl Oxazolidine | Anthracene Cycloadducts | Asymmetric Diels-Alder Reaction | psu.edu |

| Chiral Oxazolidine Carbamates | α-Hydroxy Amides | Asymmetric 1,2-Carbamoyl Rearrangement | researchgate.net |

| N-Boc-L-leucine derived oxazolidine | 3-Aminodeoxystatine Derivatives | Stereoselective Conjugate Addition | researchgate.net |

| β,β′-dialkyl-substituted allyl alcohols derived carbamates | β-tertiary-β-amino alcohols | Enantiospecific Sigmatropic Rearrangement | rsc.org |

| (S)-4-Benzyl-2-oxazolidone | Aprepitant (NK1 antagonist) | Stereoselective Synthesis | lookchem.com |

Investigation of Ring-Opening Reactions of the Oxazolidine Moiety

The synthetic value of the this compound ring is intrinsically linked to its ability to undergo ring-opening reactions, unmasking the vicinal amino alcohol functionality. sciengine.comresearchgate.net These reactions can be triggered under various conditions, offering chemists flexibility in their synthetic strategies. The cleavage of the C-O bond within the ring is a key step, and its facility is influenced by electronic factors, such as n(N)→σ*(C–O) electron delocalization, also known as the endo-anomeric effect. researchgate.net

Nucleophilic attack is a common method for cleaving the oxazolidine ring. ambeed.com A variety of nucleophiles, including Grignard reagents (arylmagnesium bromides) and acetone (B3395972) cyanohydrin, have been successfully employed to open the ring, leading to the formation of N-benzylated β-hydroxy amines. researchgate.net For example, the reaction of 5-aryloxazolidines with arylmagnesium bromides provides a direct route to N-benzyl-β-hydroxyphenethylamines. researchgate.net The regioselectivity of the attack often depends on the strength of the nucleophile and whether the reaction is conducted under acidic or basic conditions. stackexchange.com Strong nucleophiles under basic conditions typically attack the less sterically hindered carbon in an SN2-type mechanism, whereas acid-catalyzed reactions with weak nucleophiles may proceed via an SN1-type mechanism, with the attack occurring at the carbon that can better stabilize a partial positive charge. stackexchange.com

Furthermore, the ring can be opened through hydrolysis in the presence of an acid or base to yield carboxylic acids or via reductive cleavage. ambeed.com The latter often involves reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce the corresponding amino alcohol. ambeed.com In some cases, the ring-opening is part of a cascade reaction, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism observed in some heterocyclic systems. wikipedia.org

Table 2: Selected Ring-Opening Reactions of Oxazolidine Derivatives

| Oxazolidine Substrate | Reagent(s) / Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 5-Aryloxazolidines | Arylmagnesium Bromides | N-Benzyl-β-hydroxyphenethylamines | researchgate.net |

| General Oxazolidinones | Nucleophiles (e.g., amines, hydrazines) | Functionalized Amino Alcohols | ambeed.com |

| N-Boc-Oxazolidinethiones | Nucleophiles | N-Boc Protected Esters | psu.edu |

| (R)-4-Benzyloxazolidin-2-one | Acid or Base / Hydrolysis | Carboxylic Acids | ambeed.com |

| General Oxazolidinones | LiAlH₄ or NaBH₄ | Amino Alcohols | ambeed.com |

| Non-activated Aziridines (forms oxazolidinone in situ) | [¹¹C]CO₂ / Ionic Liquids | [¹¹C]4-Benzyloxazolidinone | researchgate.net |

Applications in Green Chemistry Synthesis Protocols

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to syntheses involving this compound and related compounds. slideshare.netmdpi.com These approaches focus on milder reaction conditions, the use of less hazardous substances, and improved atom economy.

One significant advancement is the use of microwave-assisted synthesis. researchgate.netmdpi.com For example, the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, which traditionally requires refluxing overnight, can be achieved in as little as 30 minutes under microwave irradiation, leading to substantial reductions in reaction time and energy usage with good yields. researchgate.net Solvent-free, or "dry media," reactions represent another key green strategy, eliminating the need for potentially toxic organic solvents and simplifying product purification. slideshare.net

The use of air as a benign oxidant has also been explored. In one protocol, purging a mixture of an aldehyde and an amino alcohol with air catalyzes a condensation process, driven by the in-situ formation of acid, to produce oxazolidines under mild microwave heating or even without heat. scirp.org This method avoids the need for stoichiometric chemical oxidants, which generate waste.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. tudublin.iefrontiersin.org Enzymes can be used for transformations such as the deprotection of N-carbobenzyloxy (Cbz) groups, which are related to the benzyl group in this compound. nih.gov This enzymatic approach operates under mild, aqueous conditions and avoids the use of heavy metal catalysts often required for hydrogenation. nih.gov The development of biocatalysts for the synthesis and modification of oxazolidine-containing molecules is an active area of research aimed at creating more sustainable pharmaceutical manufacturing processes. mdpi.comscribd.com

Table 3: Green Chemistry Protocols Involving Oxazolidine Synthesis/Derivatives

| Green Protocol | Reagents / Conditions | Compound Type | Green Advantage | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Benzyl amine, carbonate salts, epichlorohydrin (B41342) / Microwave (30-60 min) | 3-Benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one | Drastic reduction in reaction time and energy consumption | researchgate.net |

| Air as Oxidant | Aldehyde, N-methyl aminoethanol, Air purge, THF / Microwave (50°C) | 3-Methyl-2-phenethyl-oxazolidine | Use of a benign oxidant, mild conditions | scirp.org |

| Solvent-Free Reaction | Ketone, Amine / HOTf catalyst (120°C) | Pyridine Derivatives | Avoids bulk organic solvents, simplifies workup | rsc.org |

| Biocatalysis | Cbz-protected amino acids / Cbz-ase enzyme | Free amino acids | Mild aqueous conditions, avoids heavy metal catalysts, high selectivity | nih.gov |

Pharmacological and Biological Research Investigations of Oxazolidine Scaffolds

Oxazolidine (B1195125) Derivatives in Medicinal Chemistry

The versatility of the oxazolidine ring has allowed for the development of a multitude of derivatives with diverse biological activities. Researchers have successfully synthesized and evaluated numerous analogues, demonstrating the potential of this scaffold in the ongoing quest for new and effective therapeutic agents.

Antibacterials and Antimicrobial Agents

Oxazolidinones represent a significant class of synthetic antibiotics, with their primary mechanism of action being the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation. This unique mechanism of action minimizes the likelihood of cross-resistance with other classes of antibiotics.

Linezolid (B1675486), the first clinically approved oxazolidinone, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the emergence of linezolid-resistant strains has prompted further research into novel oxazolidinone derivatives.

One area of focus has been the modification of the C-ring of the oxazolidinone structure. For instance, the incorporation of a benzoxazinone (B8607429) C-ring has led to compounds with superior activity compared to linezolid against both Gram-positive and some Gram-negative bacteria. Further structural modifications of the C5-side chain of these benzoxazinone derivatives have yielded even more potent compounds.

Another strategy involves the synthesis of hybrid molecules. For example, linking an oxazolidinone to a cephalosporin (B10832234) with an attached siderophore creates a "Trojan Horse" delivery system. The siderophore facilitates entry into bacterial cells, and subsequent hydrolysis by bacterial β-lactamases releases the active oxazolidinone antibiotic.

Table 1: In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 1.0 - 4.0 |

| Enterococcus faecalis (VRE) | 1.0 - 4.0 | |

| Streptococcus pneumoniae | 0.5 - 2.0 | |

| Benzoxazinone Derivative (8c) | Staphylococcus aureus | 0.25 - 0.5 |

| Enterococcus faecalis (VRE) | 0.5 - 1.0 | |

| Haemophilus influenzae | 2.0 | |

| C5-modified Derivative (12a) | Staphylococcus aureus (Linezolid-resistant) | 2.0 |

| Haemophilus influenzae | 0.5 |

Antihyperglycemic Activity Studies

The oxazolidine scaffold is also a key feature in a class of antihyperglycemic agents known as thiazolidinediones (TZDs), which contain a thiazolidinedione ring, and the closely related oxazolidinediones. These compounds act as insulin (B600854) sensitizers, primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

Activation of PPARγ by these derivatives alters the transcription of numerous genes involved in insulin signaling pathways. This leads to increased glucose uptake in peripheral tissues like muscle and adipose tissue, and a reduction in hepatic glucose production, ultimately lowering blood glucose levels.

Research has focused on synthesizing novel oxazolidinedione derivatives with enhanced potency and improved pharmacological profiles. For instance, a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines were synthesized and evaluated for their antihyperglycemic activity. In streptozotocin (B1681764) (STZ)-induced diabetic models, several of these compounds demonstrated a significant reduction in blood glucose levels.

Table 2: Antihyperglycemic Activity of Substituted Phenylhydrazino-1,3-oxazolidine Derivatives in STZ Model

| Compound | Substitution | Blood Glucose Reduction (%) |

|---|---|---|

| 6a | 4'-Bromo | Significant |

| 6b | 4'-Chloro | Significant |

| 6c | 4'-Nitro | 27.3 |

| 6d | Unsubstituted | 13.4 |

| 6e | 4'-Acetamido | 54.0 |

| 6f | 4'-Benzyloxy | Inactive |

Anticancer and Antitumor Research

The oxazolidinone scaffold has demonstrated considerable potential in the field of oncology, with numerous derivatives exhibiting cytotoxic and pro-apoptotic activities against various cancer cell lines. The mechanisms of action are diverse and appear to be dependent on the specific structural modifications of the oxazolidine ring.

One study reported the synthesis of 2,3,4-trisubstituted-oxazolidine derivatives and their evaluation against human cancer cell lines. Several of these compounds showed significant activity against HL60 promyelocytic leukemia cells and MDA-MB231 breast cancer cells, with IC50 values in the low micromolar range. Notably, some of these compounds displayed low toxicity to normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. Furthermore, select derivatives were found to induce DNA fragmentation, a hallmark of apoptosis.

Another area of investigation involves the development of fused polycyclic oxazolidinones. One such compound, A-382535, inhibited the proliferation of A-549 human lung carcinoma cells and was found to be selective for cancer cells over normal endothelial cells. This compound was shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis, potentially through its localization in lysosomes.

Research has also explored the potential of oxazolidinone derivatives to act as inhibitors of specific molecular targets in cancer. For example, certain derivatives have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a promising target in several cancers.

Table 3: Cytotoxic Activity of Selected Oxazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7e (p-NO2, S) | HL60 (Leukemia) | 4 |

| MDA-MB231 (Breast) | 37 | |

| 7m (p-COOCH3, S) | HL60 (Leukemia) | 5 |

| MDA-MB231 (Breast) | 25 | |

| A-382535 | A-549 (Lung) | 9 |

| CAKI-1 (Renal) | 2.2 | |

| K-562 (Leukemia) | 9.2 | |

| MOLT-4 (Leukemia) | 9.58 |

Anticonvulsant Properties Research

The oxazolidine scaffold has also been investigated for its potential in the treatment of neurological disorders, particularly epilepsy. Research has identified several oxazolidinone derivatives with significant anticonvulsant activity in both in vitro and in vivo models.

In one study, a novel triazolyl-oxazolidinone derivative, PH084, was screened for its effects on neuronal activity. It was found to depress excitatory synaptic transmission and action potential firing in hippocampal neurons. Furthermore, PH084 was shown to inhibit chemically induced seizures in hippocampal slices, suggesting its potential as an anticonvulsant. The mechanism of action appears to involve, at least in part, the modulation of GABAergic transmission.

Further in vivo studies with another oxazolidinone derivative, PH192, demonstrated its ability to protect against both chemically and electrically induced seizures in mice and rats. Pretreatment with PH192 provided significant protection against pentylenetetrazole (PTZ)-induced seizures, with an efficacy comparable to the established antiepileptic drug phenytoin. Importantly, PH192 exhibited minimal central nervous system side effects in these models.

Table 4: Anticonvulsant Activity of Oxazolidinone Derivative PH192

| Seizure Model | Animal Model | Protection (%) |

|---|---|---|

| 6 Hz-induced seizures | Mice | ~75% |

| 6 Hz-induced seizures | Rats | 66.6% |

| Maximal Electroshock (MES) | Rats | 83.3% |

| Pentylenetetrazole (PTZ)-induced seizures | Rats | 80% |

Anti-inflammatory and Neurological Applications

Beyond its anticonvulsant properties, the oxazolidine scaffold has shown promise in the development of agents with anti-inflammatory and other neurological applications. The complex nature of inflammatory pathways provides multiple targets for therapeutic intervention, and oxazolidinone derivatives have been designed to interact with several of these.

One area of research has focused on the development of oxazolidinone hydroxamic acid derivatives as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. One such compound, PH-251, not only inhibited the production of leukotriene C4 but also demonstrated a unique ability to inhibit mast cell degranulation, a critical event in allergic and inflammatory responses. In vivo studies confirmed the anti-inflammatory and anti-allergic potential of PH-251 in animal models of peritonitis and asthma.

In the realm of neurological disorders, researchers at Bristol-Myers Squibb have reported an oxazolidinone derivative that acts as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This receptor is associated with N-methyl-D-aspartate (NMDA) receptors in GABAergic interneurons, and its activation is being explored as a therapeutic strategy for schizophrenia.

The novel oxazolidinone antibiotic, contezolid (B1676844), has also been shown to possess anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated macrophages, contezolid significantly suppressed the production of key inflammatory mediators such as nitric oxide and reactive oxygen species, as well as the pro-inflammatory cytokines IL-6 and TNF-α.

Oxazolidine-Based Prodrug Development

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. The oxazolidine scaffold has been effectively utilized in the design of prodrugs to enhance properties such as water solubility and bioavailability.

A notable example is the development of a prodrug for a tricyclic oxazolidinone derivative with potent antibacterial activity but poor water solubility, which limited its intravenous formulation. To address this, a phosphate (B84403) prodrug, YG-056SP, was synthesized. This prodrug demonstrated significantly improved water solubility (over 22,000-fold greater than the parent compound) and a favorable pharmacokinetic profile. In vivo, it showed superior activity compared to linezolid.

Another innovative prodrug strategy involves the use of oxazolidinones as a delivery system for other therapeutic agents. For instance, an oxazolidinone-based derivative linked to a cephalosporin with an attached siderophore was designed as a "Trojan Horse" to deliver the antibiotic to bacteria.

Furthermore, the inherent chemical properties of the oxazolidine ring itself can be exploited in prodrug design. The hydrolysis of oxazolidines, which can be influenced by pH and steric factors, allows for the controlled release of a parent drug containing a β-amino alcohol or a carbonyl group. This approach offers a versatile platform for the development of prodrugs for a wide range of therapeutic agents.

Recently, a series of 5-aminomethyl oxazolidinone prodrugs have been developed for the treatment of tuberculosis. These compounds are selectively activated by an N-acetyl transferase present in Mycobacterium tuberculosis, leading to potent antimycobacterial activity with reduced toxicity to mammalian mitochondria, which lack the activating enzyme.

Exploration in Material Science Research

In the realm of material science, oxazolidine derivatives, including compounds like 3-Benzyloxazolidine, are valued for their unique chemical properties that make them suitable for a variety of applications, most notably in the formulation of polymers and resins. Their ability to act as latent curing agents and moisture scavengers has made them important components in advanced materials, particularly in polyurethane systems. wikipedia.orgspecialchem.com

Applications in Polymer and Resin Formulation

Oxazolidines play a crucial role in one- and two-component polyurethane (PU) coatings, adhesives, and sealants. pittureevernici.itspecialchem.com One of the primary challenges in formulating PU systems is their sensitivity to moisture, which can react with isocyanate groups to produce carbon dioxide gas, leading to defects such as foaming and reduced performance. researchgate.net Oxazolidines address this issue by acting as efficient moisture scavengers. wikipedia.org Their reaction with water is preferential over the reaction of water with isocyanates, thus preventing the formation of CO2 and ensuring the integrity and quality of the final product. specialchem.com

Furthermore, oxazolidines function as latent curing agents. researchgate.net They remain stable in the formulation until exposed to atmospheric moisture. Upon exposure, the oxazolidine ring hydrolyzes to generate an amino alcohol. wikipedia.org This newly formed amine and hydroxyl functionality can then react with isocyanate groups to contribute to the cross-linking of the polymer network, enhancing the mechanical properties of the cured material. pittureevernici.it This "moisture-trigger" mechanism allows for the formulation of stable, single-component systems with a long shelf life that cure upon application. pittureevernici.it

Bisoxazolidines, which contain two oxazolidine rings, are particularly effective as performance modifiers in polyurethane coatings. wikipedia.org The nature of the linker between the two rings can be tailored to impart specific properties to the final coating. For example, a rigid linker can increase the toughness of the polyurethane, while a flexible linker can enhance its flexibility and elongation. wikipedia.org This versatility allows formulators to fine-tune the properties of coatings for a wide range of applications, from automotive finishes to industrial maintenance. pittureevernici.it The use of oxazolidines can also help in reducing the volatile organic compound (VOC) content of formulations, contributing to the development of more environmentally friendly products. specialchem.com

The following table outlines the key functions and benefits of using oxazolidines in polymer and resin formulations.

| Function | Mechanism | Benefits in Polyurethane Systems |

| Moisture Scavenger | Preferential reaction with water over isocyanates. | Prevents CO2 formation, reduces defects (e.g., foaming). |

| Latent Curing Agent | Hydrolysis upon exposure to moisture to form reactive amino alcohols. | Enables stable one-component systems, contributes to cross-linking. |

| Performance Modifier | The structure of the oxazolidine (e.g., bisoxazolidines) influences polymer properties. | Enhances mechanical properties such as toughness and flexibility. |

| Viscosity Reducer | Certain oxazolidines can lower the viscosity of the formulation. | Facilitates the design of high-solids, low-VOC systems. |

Corrosion Inhibition Studies of Oxazolidine Derivatives

The protection of metals from corrosion is a critical concern across numerous industries. Organic heterocyclic compounds are widely investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. uobaghdad.edu.iq Oxazolidine derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of steel in acidic environments. electrochemsci.orgtandfonline.com The effectiveness of these compounds is largely attributed to the presence of heteroatoms (nitrogen and oxygen) and, in many cases, aromatic rings within their structure, which act as centers for adsorption. uobaghdad.edu.iq

Experimental and Theoretical Investigations of Inhibition Mechanisms

The mechanism of corrosion inhibition by oxazolidine derivatives has been elucidated through a combination of experimental techniques and theoretical calculations. Experimental methods such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency of these compounds. electrochemsci.orgrsc.org Studies have shown that the inhibition efficiency of oxazolidine derivatives typically increases with their concentration, indicating that a greater surface coverage leads to enhanced protection. electrochemsci.orgsemanticscholar.org Potentiodynamic polarization studies often reveal that oxazolidine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org

Theoretical investigations, primarily using Density Functional Theory (DFT) and Monte Carlo simulations, provide valuable insights into the inhibitor-metal interactions at a molecular level. uobaghdad.edu.iqnih.gov DFT calculations are employed to determine various quantum chemical parameters of the inhibitor molecules, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). wu.ac.thresearchgate.net A higher EHOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a greater ability to accept electrons from the metal. The energy gap between EHOMO and ELUMO is also an important parameter, with a smaller gap generally correlating with higher inhibition efficiency. wu.ac.th

The adsorption of oxazolidine inhibitors on a metal surface is a key aspect of their protective action. This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the metal atoms. uobaghdad.edu.iq The nature of the adsorption is often described by adsorption isotherms, such as the Langmuir isotherm. electrochemsci.org

Monte Carlo simulations are also utilized to model the adsorption of inhibitor molecules on a metal surface, providing a visual representation of the most stable adsorption configurations and the interaction energies. acs.org These theoretical approaches, in conjunction with experimental data, have confirmed that oxazolidine derivatives adsorb on the metal surface, creating a protective film that isolates the metal from the corrosive medium. rsc.orgnih.gov

The table below presents a summary of key findings from corrosion inhibition studies of oxazolidine derivatives.

| Parameter | Method of Investigation | General Findings |

| Inhibition Efficiency | Weight Loss, Electrochemical Techniques | Increases with inhibitor concentration; dependent on molecular structure. |

| Inhibition Mechanism | Potentiodynamic Polarization | Typically mixed-type inhibition (suppression of both anodic and cathodic reactions). |

| Adsorption Behavior | Adsorption Isotherms (e.g., Langmuir) | Adsorption on the metal surface is the primary mode of action. |

| Molecular Properties | Density Functional Theory (DFT) | EHOMO, ELUMO, and energy gap correlate with inhibition efficiency. |

| Inhibitor-Surface Interaction | Monte Carlo Simulations | Provides insights into the adsorption configuration and binding energy. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

Future research is anticipated to focus on creating more efficient, sustainable, and diverse methods for synthesizing 3-benzyloxazolidine and its derivatives. While traditional methods exist, the development of novel pathways could provide access to a wider range of structurally unique compounds with improved yields and stereoselectivity.

Key research directions include:

Catalyst-Free and Greener Methodologies: Exploring multicomponent reactions (MCRs) under solvent-free or catalyst-free conditions presents a promising avenue for the efficient synthesis of complex molecules derived from oxazolidine (B1195125) structures. semanticscholar.org Strategies utilizing formaldehyde (B43269) as a starting material in Mannich-type reactions have demonstrated potential for creating diverse nitrogen-containing heterocyclic systems. semanticscholar.org

Electrochemical Synthesis: The anodic oxidation of precursor molecules like 2-(benzyl(methyl)amino)ethan-1-ol has been shown to produce this compound. mdpi.com Further exploration of electrochemical methods could offer a valuable synthetic route, taking advantage of the ability to invert the polarity of molecules and enable reactions that are difficult under conventional conditions. mdpi.com

Photocatalysis and Advanced Reagents: The application of modern synthetic techniques, such as visible-light photoredox catalysis, could open new pathways. acs.org These methods allow for the generation of reactive radical species under mild conditions, potentially enabling novel functionalizations of the oxazolidine ring. acs.org Similarly, employing hypervalent iodine reagents, which can perform unique transformations not achievable with other reagents, represents an unexplored area for synthesizing novel this compound derivatives. acs.org

Stereoselective Transformations: Developing methods for the stereoselective transformation of easily accessible starting materials, such as N-fluoroalkyl-1,2,3-triazoles, could lead to a variety of stereo-defined N-alkenyl products. uochb.cz This approach could be adapted to generate chiral this compound derivatives with high precision. uochb.cz

| Synthetic Approach | Potential Advantage | Relevant Precursor/Reagent Class |

| Multicomponent Reactions (MCRs) | High efficiency, diversity-oriented synthesis | Formaldehyde, Amines, Activated Alkenes semanticscholar.org |

| Electrochemical Oxidation | Inversion of polarity, mild conditions | Substituted Amino Alcohols mdpi.com |

| Visible-Light Photocatalysis | Mild reaction conditions, novel reactivity | Quinoxalin-2(1H)-ones, Thianthrenium Salts acs.org |

| Hypervalent Iodine Reagents | Unique oxidative functionalizations | Iodoarenes, Alkylsilanes acs.org |

Expansion of Asymmetric Synthesis Applications

This compound and its related oxazolidinone counterparts are recognized as effective chiral auxiliaries, capable of directing the stereochemical outcome of reactions. chemimpex.comsigmaaldrich.com Future research will likely expand their application to a broader range of asymmetric transformations, aiming to synthesize enantiomerically pure compounds for the pharmaceutical and materials science industries. chemimpex.comchiralpedia.com

Unexplored applications and future trends include:

Novel Asymmetric Transformations: While oxazolidinone auxiliaries are well-established in aldol (B89426), Michael, and alkylation reactions, their application in other important C-C bond-forming reactions like cyclopropanations and Diels-Alder reactions remains an area for growth. sigmaaldrich.comnih.gov

Synthesis of Non-Canonical Amino Acids: Chiral oxazolidinone thioesters, derived from auxiliary-mediated reactions, are valuable intermediates for synthesizing highly valuable scaffolds like non-canonical amino acids, which are crucial components in peptide-based drug development. nih.gov

Catalytic Systems: A significant future goal is the development of catalytic systems that minimize waste and improve atom economy. chiralpedia.com This involves designing reactions where only a substoichiometric amount of the chiral source is needed, and moving away from stoichiometric chiral auxiliaries that must be removed in a separate step. rsc.org

Chemoenzymatic Strategies: Combining the stereocontrol of chiral auxiliaries with the high selectivity of enzymatic transformations is a powerful, yet underexplored, strategy. Thioesters generated via N-to-S acyl transfer from an oxazolidinone auxiliary can serve as substrates for enzymatic reactions, bridging traditional organic synthesis with biocatalysis. nih.gov

| Asymmetric Application | Target Molecule Class | Potential Advancement |

| Aldol & Michael Additions | Polyketides, Amino Alcohols | Higher diastereoselectivity with novel substrates sigmaaldrich.comnih.gov |

| α-Alkylation & Azidation | Chiral Amines, α-Substituted Acids | Access to complex chiral building blocks nih.gov |

| Pd-Mediated Transformations | Cyclic Ketones, Tetrahydropyrones | Use of oxazolidinone-derived thioesters as precursors nih.gov |

| Diels-Alder Reactions | Substituted Biaryls, Complex Carbocycles | Construction of sterically hindered systems sigmaaldrich.comoregonstate.edu |

In-depth Mechanistic Studies of Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For reactions involving this compound, future research should focus on elucidating the precise pathways, identifying key intermediates, and understanding the factors that govern selectivity.

Areas for mechanistic investigation:

Identification of Reactive Intermediates: Mechanistic studies have suggested that some reactions proceed through acid-assisted C-N bond cleavage to form reactive diene intermediates. researchgate.net Further investigation using computational modeling and spectroscopic techniques could confirm these pathways and identify other transient species, such as iminium ions, that may dictate the reaction outcome. mdpi.comresearchgate.net

Stereochemical Models: For asymmetric reactions, developing robust stereochemical models is essential to explain and predict the observed stereoselectivity. researchgate.net These models help in understanding how the chiral auxiliary shields one face of the reactive molecule, directing the approach of incoming reagents.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide deep insights into transition states, reaction energy profiles, and the non-covalent interactions that influence stereochemistry. Such studies can help rationalize unexpected reaction outcomes and guide the development of more selective catalysts and reaction conditions. uochb.cz

Kinetics and Non-linear Effects: Studying the kinetics of reactions catalyzed by chiral oxazolidine derivatives can reveal important information. In some asymmetric reactions, non-linear effects are observed, where the enantiomeric excess of the product is higher than that of the catalyst, which has implications for the origin of biological homochirality and for practical synthesis. rsc.org

Targeted Drug Discovery and Development Initiatives

The oxazolidine ring is a recognized pharmacophore present in various biologically active compounds. nih.govnih.gov Future research will focus on the rational design and synthesis of novel this compound derivatives as targeted therapeutic agents.

Promising therapeutic areas include:

Anticancer Agents: Derivatives of oxazolidinones have been investigated for their anticancer properties. nih.govontosight.ai Future work could involve synthesizing hybrids of this compound with other known anticancer scaffolds, such as dehydroabietic acid, to create novel compounds with enhanced efficacy and selectivity against specific cancer cell lines like MGC-803 (gastric cancer) and NCI-H460 (lung cancer). nih.gov

Antimicrobial Agents: The oxazolidinone class includes successful antibacterial drugs. Research into new derivatives of this compound could lead to novel agents with activity against drug-resistant bacteria and fungi. nih.govontosight.ai